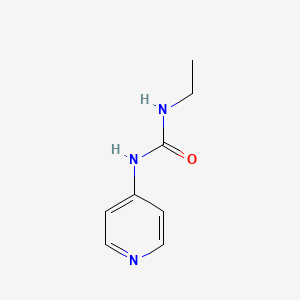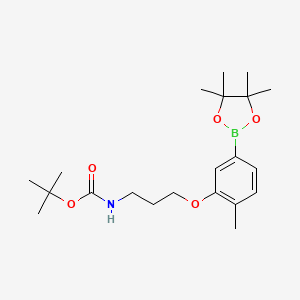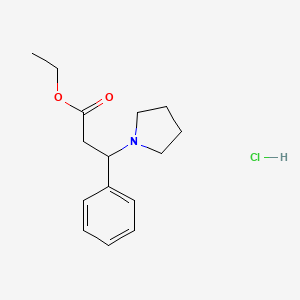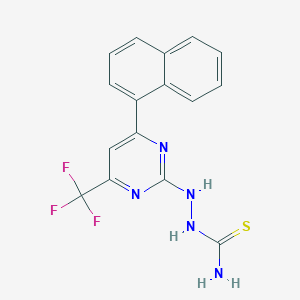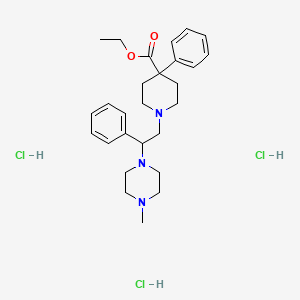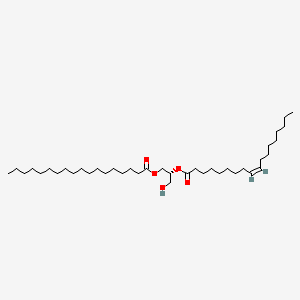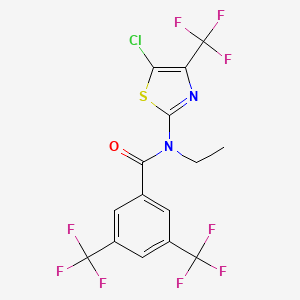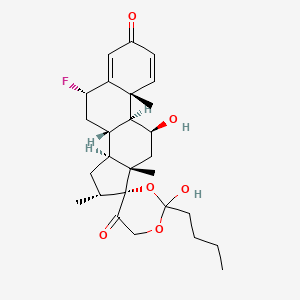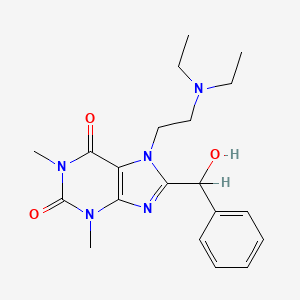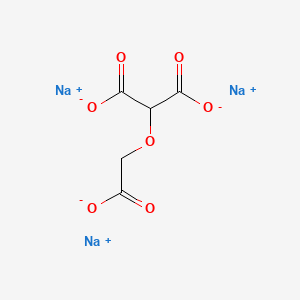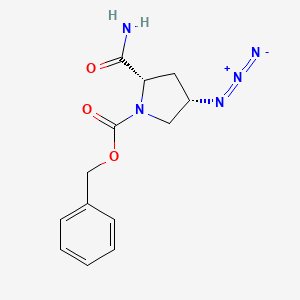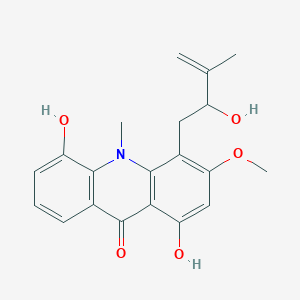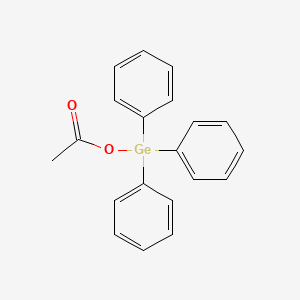
(Acetyloxy)(triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, triphenylgermyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is formed from acetic acid and triphenylgermyl alcohol. It is a specialized compound with unique properties due to the presence of the triphenylgermyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, triphenylgermyl ester can be synthesized through the esterification reaction between acetic acid and triphenylgermyl alcohol. The reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+(C6H5)3GeOH→CH3COO-Ge(C6H5)3+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid, triphenylgermyl ester may involve the use of acyl chlorides or acid anhydrides to improve yield and reaction rate. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Acetic acid, triphenylgermyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and triphenylgermyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and triphenylgermyl alcohol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or other substituted products.
Wissenschaftliche Forschungsanwendungen
Acetic acid, triphenylgermyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germyl-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of acetic acid, triphenylgermyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and triphenylgermyl alcohol, which can then interact with biological molecules. The triphenylgermyl group may also participate in various chemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and perfumes.
Triphenylgermyl chloride: A related compound with a different functional group, used in organic synthesis.
Uniqueness
Acetic acid, triphenylgermyl ester is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications and research.
Eigenschaften
CAS-Nummer |
15917-09-6 |
|---|---|
Molekularformel |
C20H18GeO2 |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI-Schlüssel |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
